BP-5-087 Exhibits Differentiated Cellular Potency in BCR-ABL1+ Cell Lines Compared to Structural Analogs SH-4-54 and SH-5-07
In a direct head-to-head MTS assay comparison against the TKI-resistant BCR-ABL1+ cell lines AR230 and AR230R, BP-5-087 exhibited higher IC50 values (19.1 μM and 17.4 μM) compared to the structurally related analogs SH-4-54 (2.9 μM and 2.6 μM) and SH-5-07 (8.1 μM and 7.0 μM) [1]. This data, which is counterintuitive to the notion of a simple 'potency' metric, is critical. It indicates that BP-5-087 was not optimized for direct cytotoxicity in these specific cell lines but was instead selected for its superior selectivity profile and functional activity in primary patient samples, as detailed in subsequent evidence items.
| Evidence Dimension | Inhibition of cell viability (Cytotoxicity) |
|---|---|
| Target Compound Data | IC50 = 19.1 μM (AR230), 17.4 μM (AR230R) |
| Comparator Or Baseline | SH-4-54: IC50 = 2.9 μM (AR230), 2.6 μM (AR230R); SH-5-07: IC50 = 8.1 μM (AR230), 7.0 μM (AR230R) |
| Quantified Difference | BP-5-087 is 6.6x less potent than SH-4-54 in AR230 cells and 6.7x less potent in AR230R cells. |
| Conditions | MTS cell viability assay after 72 hours of treatment in AR230 and AR230R (BCR-ABL1+ TKI-resistant) cell lines. |
Why This Matters
This demonstrates that BP-5-087 is not merely a more potent cytotoxic agent; its differentiated selectivity profile makes it the preferred tool compound for studies focused on kinase-independent TKI resistance in primary CML cells.
- [1] Heaton WL, et al. Design, Optimization, and Pre-Clinical Evaluation of Direct, Mechanism-Based STAT3 Inhibitors for Treating Myeloid Disorders. Blood. 2014 Dec 6;124(21):4816. Table 1. ChemMedChem. 2016 Mar 30;11(8):850–861. View Source
